3-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Übersicht
Beschreibung
3-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as F13714 and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of F13714 varies depending on the specific application. In cancer research, F13714 induces apoptosis in tumor cells by activating the caspase cascade. In Alzheimer's disease research, F13714 inhibits the aggregation of amyloid beta peptides by binding to the beta-sheet structure of the peptides. In depression research, F13714 acts as an SSRI by inhibiting the reuptake of serotonin in the brain.
Biochemical and Physiological Effects:
F13714 has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, F13714 has been shown to induce apoptosis in tumor cells, which results in the inhibition of tumor growth. In Alzheimer's disease research, F13714 has been shown to inhibit the aggregation of amyloid beta peptides, which may prevent the development of the disease. In depression research, F13714 has been shown to increase the levels of serotonin in the brain, which may improve mood and reduce symptoms of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using F13714 in lab experiments is its specificity for certain targets. For example, in depression research, F13714 acts as an SSRI and specifically targets the serotonin transporter. This specificity allows for more precise experiments and reduces the risk of off-target effects. However, one limitation of using F13714 in lab experiments is its potential toxicity. F13714 has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of F13714. One potential direction is the development of F13714-based drugs for the treatment of cancer, Alzheimer's disease, and depression. Another potential direction is the exploration of F13714's mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, further studies on the biochemical and physiological effects of F13714 may provide insights into its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
F13714 has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has shown promising results in various scientific research applications, including the treatment of cancer, Alzheimer's disease, and depression. In cancer research, F13714 has been shown to inhibit the growth of tumor cells by inducing apoptosis. In Alzheimer's disease research, F13714 has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to contribute to the development of the disease. In depression research, F13714 has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism of action for antidepressant drugs.
Eigenschaften
IUPAC Name |
3-[[4-[(4-fluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c21-18-6-4-16(5-7-18)14-23-10-9-22(15-19(23)8-11-24)13-17-2-1-3-20(25)12-17/h1-7,12,19,24-25H,8-11,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOJMVKCBIXDJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)O)CCO)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.